Potent HDAC3 Inhibition by a Derivative: Evidence for the Utility of the (Cyclopropylmethyl)hydrazine Scaffold
While direct biological activity data for the free (cyclopropylmethyl)hydrazine hydrochloride is not available in the public domain, the compound's utility is strongly evidenced by the potent activity of derivatives synthesized from it. Specifically, a derivative bearing the (cyclopropylmethyl)hydrazine moiety, N-(4-(2-(cyclopropylmethyl)hydrazine-1-carbonyl)benzyl)benzamide, demonstrated potent allosteric inhibition of human Histone Deacetylase 3 (HDAC3). This demonstrates the critical role of the (cyclopropylmethyl)hydrazine substructure in achieving nanomolar potency against a key epigenetic target [1].
| Evidence Dimension | Inhibitory Potency (IC50) against HDAC3 |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | No direct comparator data for the free hydrazine; this is data for a derivative incorporating the target compound's core structure. |
| Quantified Difference | Not applicable (Supporting evidence for the scaffold's potential). |
| Conditions | Allosteric inhibition of C-terminal His-tagged recombinant human HDAC3 expressed in Sf9 cells, pre-incubated for 2 hrs. |
Why This Matters
This data validates that the (cyclopropylmethyl)hydrazine fragment can confer potent, target-specific biological activity, justifying its procurement for the development of advanced inhibitors.
- [1] BindingDB. BDBM476615: N-(4-(2- (cyclopropylmethyl)hydrazine- 1-carbonyl)benzyl)benzamide (US10870618, Compound 2g). Affinity Data: IC50=40nM for HDAC3. View Source
